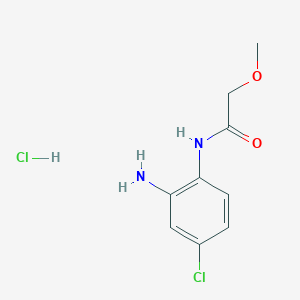

n-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride

Description

BenchChem offers high-quality n-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-amino-4-chlorophenyl)-2-methoxyacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2.ClH/c1-14-5-9(13)12-8-3-2-6(10)4-7(8)11;/h2-4H,5,11H2,1H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHRLVGUCOFBGOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=C(C=C(C=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609395-70-1 | |

| Record name | Acetamide, N-(2-amino-4-chlorophenyl)-2-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609395-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

"n-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride" chemical properties

An In-depth Technical Guide to N-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride

This document provides a comprehensive technical overview of N-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride, a substituted phenylacetamide derivative. Given the limited publicly available data on this specific molecule, this guide synthesizes information from structurally related compounds and established chemical principles to provide a robust framework for its synthesis, characterization, and potential applications. This guide is intended for researchers, chemists, and professionals in drug development and materials science.

Chemical Identity and Physicochemical Properties

N-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride belongs to the family of ortho-phenylenediamines, which are important building blocks in medicinal chemistry. The structure incorporates a chloro-substituted aniline core, an amide linkage, and a methoxy ether moiety, suggesting a molecule with diverse chemical reactivity and potential for biological activity.

Chemical Structure

The hydrochloride salt is formed by the protonation of the more basic amino group at the 2-position of the aniline ring.

Caption: Proposed synthetic workflow for the target compound.

Step 1: Selective Acylation of 4-Chloro-2-nitroaniline

Principle: The amino group of 4-chloro-2-nitroaniline is selectively acylated using methoxyacetyl chloride. The nitro group is strongly deactivating, preventing di-acylation under controlled conditions. Pyridine is used as a mild base to neutralize the HCl byproduct generated during the reaction.

Protocol:

-

To a stirred solution of 4-chloro-2-nitroaniline (1.0 eq) in dichloromethane (DCM, 10 mL/g) at 0 °C, add pyridine (1.2 eq).

-

Slowly add a solution of methoxyacetyl chloride (1.1 eq) in DCM dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N-(4-chloro-2-nitrophenyl)-2-methoxyacetamide. This intermediate is often carried forward without further purification.

Step 2: Reduction of the Nitro Group

Principle: The nitro group is reduced to a primary amine. Stannous chloride (SnCl₂) in a protic solvent like ethanol is a classic and effective method for this transformation, being selective for the nitro group in the presence of the amide and aryl chloride. [1] Protocol:

-

Dissolve the crude intermediate from Step 1 in ethanol (15 mL/g).

-

Add stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) portion-wise.

-

Heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and carefully quench by pouring it over ice.

-

Basify the mixture to pH 8-9 with a saturated solution of NaHCO₃ or NaOH to precipitate tin salts.

-

Extract the aqueous slurry multiple times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate to yield the free base, N-(2-Amino-4-chlorophenyl)-2-methoxyacetamide.

-

Purify the crude product by silica gel column chromatography if necessary.

Step 3: Hydrochloride Salt Formation

Principle: The free base is converted to its hydrochloride salt to improve stability and aqueous solubility. This is achieved by treating a solution of the base with a stoichiometric amount of hydrochloric acid.

Protocol:

-

Dissolve the purified free base from Step 2 in a minimal amount of a suitable solvent like anhydrous diethyl ether or dioxane.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of HCl in dioxane (e.g., 4M) or bubble dry HCl gas through the solution until precipitation is complete.

-

Stir the resulting slurry at 0 °C for 30 minutes.

-

Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Analytical Methodologies and Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following protocols provide a framework for a comprehensive quality control assessment.

Caption: Workflow for analytical quality control.

Spectroscopic Analysis (Predicted Data)

The following table summarizes the expected spectral data for N-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride. This data is predictive and requires experimental verification. [2]

| Technique | Expected Observations |

|---|---|

| ¹H NMR | δ (ppm) in DMSO-d₆: ~10.3 (s, 1H, NH-amide), ~7.4 (d, 1H, Ar-H), ~7.2 (s, 1H, Ar-H), ~7.0 (d, 1H, Ar-H), ~5.0 (br s, 3H, NH₃⁺), 4.2 (s, 2H, O-CH₂-C=O), 3.4 (s, 3H, O-CH₃). |

| ¹³C NMR | δ (ppm) in DMSO-d₆: ~168 (C=O), ~140-115 (aromatic carbons), ~70 (O-CH₂), ~59 (O-CH₃). |

| FT-IR | ν (cm⁻¹): 3300-3400 (N-H stretch, amine), 3200-3300 (N-H stretch, amide), 2400-2800 (broad, NH₃⁺ stretch), ~1670 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), ~1250 (C-O stretch, ether), ~820 (C-Cl stretch). |

| HRMS (ESI+) | m/z: Calculated for [C₉H₁₁ClN₂O₂ + H]⁺: 215.0587. Found should be within 5 ppm. |

Chromatographic Purity Assessment

Principle: Reversed-phase High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of small organic molecules.

Protocol: HPLC Method

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Potential Applications and Research Directions

While N-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride has no specifically documented applications, its structure suggests several avenues for research, particularly in medicinal chemistry.

-

Kinase Inhibitor Scaffolds: Substituted 2-aminoanilides are privileged structures found in numerous kinase inhibitors. The ortho-amino-amide motif can form critical bidentate hydrogen bonds with the hinge region of many protein kinases.

-

Anticancer Agents: Many small molecules containing chloro-phenyl moieties exhibit cytotoxic activity against cancer cell lines. The specific substitution pattern of this compound could be explored for novel anticancer properties. [3]* Synthetic Building Block: This compound serves as a versatile intermediate. The primary amino group can be further functionalized to build more complex heterocyclic systems, such as benzimidazoles, which are common in pharmacologically active compounds.

Further research should focus on the experimental validation of the proposed synthesis, full analytical characterization, and screening for biological activity in relevant assays (e.g., kinase panels, cancer cell line proliferation assays).

References

- Supplementary Information - The Royal Society of Chemistry.

- N-(4-aminophenyl)-2-chloro-N-methylAcetamide - PubChem. National Center for Biotechnology Information.

- N-(4-amino-2-chlorophenyl)-2-methoxyacetamide Product Description - ChemicalBook.

- N-(3-Amino-4-chlorophenyl)-2-methoxyacetamide - PubChem. National Center for Biotechnology Information.

- N-(2-amino-4,6-dichlorophenyl)-2-methoxyacetamide - PubChem. National Center for Biotechnology Information.

- Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives... - PubMed Central. National Center for Biotechnology Information.

- 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC. National Center for Biotechnology Information.

- N-(4-amino-2-chlorophenyl)-2-methoxyacetamide - Hit2Lead.

- N-(4-Amino-2-chlorophenyl)-2-methoxyacetamide - BLDpharm.

Sources

- 1. rsc.org [rsc.org]

- 2. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of n-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for n-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride, a compound of interest in pharmaceutical research and development. This document, intended for an audience of chemists and drug development professionals, details a robust three-step synthesis, commencing with the commercially available starting material, 4-chloro-2-nitroaniline. The synthesis involves an initial acylation, followed by a chemoselective reduction of a nitro group, and concludes with the formation of the hydrochloride salt. This guide emphasizes the rationale behind the selection of reagents and reaction conditions, ensuring a reproducible and scalable process. Detailed experimental protocols, characterization data, and visual representations of the workflow are provided to facilitate a thorough understanding of the synthetic route.

Introduction

The synthesis of substituted aromatic amines and their derivatives is a cornerstone of medicinal chemistry and drug discovery. These scaffolds are present in a vast array of therapeutic agents, imparting crucial pharmacological properties. n-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride is a molecule with potential applications in the development of novel therapeutics. Its structure, featuring a substituted phenylenediamine core, suggests its potential as a key intermediate for the synthesis of more complex molecular architectures. This guide presents a logical and efficient synthetic approach to this target molecule, designed to be both practical and scalable for research and development purposes.

Proposed Synthetic Pathway

The proposed synthesis of n-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride is a three-step process that begins with the readily available 4-chloro-2-nitroaniline. The overall synthetic scheme is depicted below:

Caption: Proposed three-step synthesis of n-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride.

Step 1: Acylation of 4-chloro-2-nitroaniline

The initial step involves the acylation of the amino group of 4-chloro-2-nitroaniline with a methoxyacetyl moiety. Methoxyacetyl chloride is the reagent of choice for this transformation due to its high reactivity, which allows for an efficient reaction under mild conditions.

Rationale:

-

Reagent Selection: Methoxyacetyl chloride is a highly reactive acylating agent, ensuring a high conversion of the starting material. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

-

Reaction Conditions: The reaction is performed in an aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), to prevent any unwanted side reactions with the acyl chloride. The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to proceed at room temperature.

Experimental Protocol:

-

In a round-bottom flask, dissolve 4-chloro-2-nitroaniline (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 equivalents) to the solution.

-

Slowly add methoxyacetyl chloride (1.05 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, N-(4-chloro-2-nitrophenyl)-2-methoxyacetamide.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Selective Reduction of the Nitro Group

The second step is the chemoselective reduction of the nitro group in N-(4-chloro-2-nitrophenyl)-2-methoxyacetamide to an amino group, yielding n-(2-Amino-4-chlorophenyl)-2-methoxyacetamide. This is a critical step, as the reducing agent must not affect the chloro substituent or the amide functional group.

Rationale:

-

Reagent Selection: Tin(II) chloride dihydrate (SnCl₂·2H₂O) in an acidic medium is a well-established and highly effective reagent for the selective reduction of aromatic nitro groups in the presence of halogens and other reducible functional groups.[1] Catalytic hydrogenation with certain catalysts like Raney Nickel could also be an alternative, as it is known to be less prone to causing dehalogenation compared to palladium-based catalysts.[1]

-

Reaction Conditions: The reduction with SnCl₂·2H₂O is typically carried out in a protic solvent such as ethanol or ethyl acetate at an elevated temperature. The acidic environment facilitates the reduction process.

Experimental Protocol:

-

In a round-bottom flask, dissolve N-(4-chloro-2-nitrophenyl)-2-methoxyacetamide (1 equivalent) in ethanol.

-

Add a solution of tin(II) chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid to the flask.

-

Heat the reaction mixture to reflux (around 70-80°C) and monitor the progress by TLC.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Carefully neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is basic (pH 8-9). This will precipitate tin salts.

-

Extract the product into ethyl acetate.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude n-(2-Amino-4-chlorophenyl)-2-methoxyacetamide.

-

The crude product can be purified by column chromatography on silica gel.

Step 3: Formation of the Hydrochloride Salt

The final step is the conversion of the free amine, n-(2-Amino-4-chlorophenyl)-2-methoxyacetamide, into its hydrochloride salt to improve its stability and solubility in aqueous media.

Rationale:

-

Reagent Selection: The hydrochloride salt is formed by treating the amine with hydrochloric acid. This can be achieved by using a solution of HCl in an organic solvent, such as diethyl ether or isopropanol, or by bubbling dry HCl gas through a solution of the amine.

-

Reaction Conditions: The reaction is typically performed in an anhydrous organic solvent to facilitate the precipitation of the salt.

Experimental Protocol:

-

Dissolve the purified n-(2-Amino-4-chlorophenyl)-2-methoxyacetamide in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum to obtain n-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride.

Characterization of Intermediates and Final Product

Table 1: Physicochemical and Analytical Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |

| N-(4-chloro-2-nitrophenyl)-2-methoxyacetamide | C₉H₉ClN₂O₄ | 244.63 | Yellow solid | 10.25 (s, 1H), 8.77 (d, J = 9.1 Hz, 1H), 8.19 (s, 1H), 7.59 (d, J = 11.2 Hz, 1H), 4.15 (s, 2H), 3.50 (s, 3H) | 169.0, 136.3, 135.9, 133.5, 128.3, 125.3, 123.4, 72.1, 59.5 |

| n-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride | C₉H₁₂Cl₂N₂O₂ | 267.11 | Off-white to pale yellow solid | Expected signals for aromatic protons, NH₂, CH₂, and OCH₃ groups, with potential downfield shifts due to protonation. | Expected signals for aromatic carbons, amide carbonyl, CH₂, and OCH₃ carbons. |

Note: The NMR data for N-(4-chloro-2-nitrophenyl)-2-methoxyacetamide is based on a closely related compound, N-(4-Chloro-2-nitrophenyl)acetamide, with expected shifts for the methoxyacetyl group.[2] The data for the final product is predicted based on its structure.

Expected IR and MS Data:

-

n-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride (FT-IR, cm⁻¹): Expected characteristic peaks around 3400-3200 (N-H stretching of amine salt), 3100-3000 (aromatic C-H stretching), 1680-1650 (C=O stretching of amide), and 1100 (C-O stretching of ether).

-

n-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride (MS, m/z): Expected molecular ion peak [M+H]⁺ for the free amine at approximately 215.06, corresponding to the molecular formula C₉H₁₁ClN₂O₂.

Experimental Workflow Visualization

Caption: Detailed experimental workflow for the synthesis of the target compound.

Conclusion

This technical guide outlines a scientifically sound and practical synthetic route to n-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride. By providing a detailed, step-by-step protocol with clear explanations for the choice of reagents and reaction conditions, this document serves as a valuable resource for researchers in the field of medicinal chemistry and drug development. The proposed pathway is designed for efficiency and scalability, and the inclusion of characterization data and workflow visualizations enhances its utility in a laboratory setting.

References

-

The Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of n-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride as an Anticancer Agent

Dissemination Level: For research, scientific, and drug development professionals.

Abstract: The novel chemical entity, n-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride, belongs to the broader class of N-phenylacetamide derivatives. While direct pharmacological data on this specific compound is not publicly available, extensive research into structurally similar molecules has revealed significant potential in oncology. Phenylacetamide derivatives have demonstrated promising results as anticancer agents, with activities attributed to the induction of programmed cell death. This guide synthesizes the available evidence on related compounds to propose a putative mechanism of action for n-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride, focusing on its potential to induce apoptosis and autophagy in cancer cells. Furthermore, this document provides a comprehensive framework of experimental protocols to rigorously investigate and validate this hypothesized mechanism, intended to guide researchers in their exploration of this compound's therapeutic potential.

Introduction: The Therapeutic Potential of N-Phenylacetamide Derivatives

The N-phenylacetamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Recent studies have highlighted the potential of this class of compounds as anticancer agents.[1][2][3][4] The core structure, consisting of a phenyl ring linked to an acetamide group, allows for diverse chemical modifications that can modulate its pharmacological properties. The subject of this guide, n-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride, features key substitutions on the phenyl ring (an amino group at position 2 and a chloro group at position 4) and a methoxy group on the acetamide side chain. These modifications are anticipated to significantly influence its interaction with biological targets and its overall cellular effects.

Given the absence of direct studies on n-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride, this guide will extrapolate from the known activities of its structural analogs to build a robust hypothesis for its mechanism of action. The primary hypothesis is that this compound exerts its anticancer effects by inducing two key forms of programmed cell death: apoptosis and autophagy.

Putative Mechanism of Action: A Dual Inducer of Apoptosis and Autophagy

Based on the activities of related N-phenylacetamide derivatives, it is proposed that n-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride functions as a cytotoxic agent against cancer cells by simultaneously triggering apoptotic and autophagic pathways. This dual mechanism could be particularly effective in overcoming the resistance mechanisms that often limit the efficacy of conventional chemotherapeutics.[5]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue homeostasis. Its dysregulation is a hallmark of cancer.[6] Many successful anticancer drugs exert their effects by inducing apoptosis in tumor cells.[7][8] For N-phenylacetamide derivatives, apoptosis induction is a frequently reported mechanism.[9][10][11] It is hypothesized that n-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride initiates apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. This is likely mediated by the activation of a cascade of cysteine-aspartic proteases known as caspases.

The proposed apoptotic signaling pathway is visualized in the following diagram:

Caption: Proposed apoptotic pathway initiated by the compound.

Induction of Autophagy

Autophagy is a cellular self-degradation process that plays a complex, context-dependent role in cancer. While it can promote survival under certain conditions, excessive or sustained autophagy can lead to a form of programmed cell death known as autophagic cell death. It is hypothesized that n-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride induces a cytotoxic level of autophagy in cancer cells. This process involves the formation of double-membraned vesicles called autophagosomes, which engulf cellular components and fuse with lysosomes for degradation. A key marker of autophagy is the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).[12][13]

The proposed autophagic signaling pathway is illustrated below:

Caption: Proposed autophagic pathway initiated by the compound.

Experimental Validation of the Putative Mechanism of Action

A rigorous, multi-faceted experimental approach is required to validate the hypothesized mechanism of action. The following sections detail the key experimental workflows.

Experimental Workflow Overview

Caption: High-level experimental workflow for mechanism validation.

Step-by-Step Methodologies

This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[14][15][16][17]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., PC-3, MCF-7, Hep-G2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of n-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][18][19][20]

Protocol:

-

Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24 and 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative and PI-negative: Viable cells

-

Annexin V-positive and PI-negative: Early apoptotic cells

-

Annexin V-positive and PI-positive: Late apoptotic/necrotic cells

-

This western blot-based assay detects the accumulation of LC3-II, a hallmark of autophagosome formation.[12][13][21][22]

Protocol:

-

Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).

-

Protein Extraction: Lyse the cells and determine the protein concentration using a BCA assay.

-

Western Blotting:

-

Separate 20-30 µg of protein per sample on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with a primary antibody against LC3.

-

Incubate with a secondary antibody and detect the protein bands using an imaging system.

-

-

Data Analysis: Quantify the band intensities for LC3-I and LC3-II and calculate the LC3-II/LC3-I ratio. An increase in this ratio indicates the induction of autophagy.

Target Deconvolution

Identifying the direct molecular target(s) of the compound is crucial for a complete understanding of its mechanism of action.[23][24][25][26][27]

Approaches:

-

Affinity Chromatography: The compound is immobilized on a solid support and used to capture its binding partners from cell lysates. The bound proteins are then identified by mass spectrometry.

-

Protein Microarrays: A labeled version of the compound is screened against a microarray containing a large number of purified proteins to identify direct binding interactions.

-

Genetic Screening (e.g., CRISPR-based): A CRISPR knockout library is used to identify genes that, when knocked out, confer resistance to the compound's cytotoxic effects.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized in a clear and concise manner to facilitate interpretation.

Table 1: Hypothetical IC50 Values of n-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride

| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |

| PC-3 (Prostate) | 75.2 | 45.8 | 22.1 |

| MCF-7 (Breast) | 88.9 | 52.3 | 30.5 |

| Hep-G2 (Liver) | 65.4 | 38.1 | 18.9 |

Table 2: Hypothetical Results of Annexin V/PI Staining after 48h Treatment

| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) |

| Vehicle Control | 95.1 | 2.3 | 1.1 |

| Compound (IC50) | 40.2 | 35.7 | 20.3 |

Table 3: Hypothetical Densitometry Analysis of LC3-II/LC3-I Ratio

| Treatment Time (h) | LC3-II/LC3-I Ratio (Fold Change vs. Control) |

| 0 | 1.0 |

| 6 | 2.5 |

| 12 | 4.8 |

| 24 | 3.2 |

Conclusion

This technical guide provides a comprehensive framework for investigating the mechanism of action of n-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride as a potential anticancer agent. The proposed dual mechanism of apoptosis and autophagy induction is based on strong evidence from structurally related compounds. The detailed experimental protocols outlined herein will enable researchers to systematically validate this hypothesis and elucidate the molecular targets and signaling pathways involved. Successful completion of these studies will be a critical step in the preclinical development of this promising compound.

References

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

Retrogenix. (n.d.). Target Deconvolution for Phenotypic Antibodies and Small Molecules. Retrieved from [Link]

- Gothai, S., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

-

Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Target Deconvolution. Retrieved from [Link]

- Wang, L., et al. (2019). Target deconvolution of bioactive small molecules: The heart of chemical biology and drug discovery. Medicinal Research Reviews, 39(1), 76-100.

-

Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

- Zhang, X., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(9), 1263-1271.

-

Bio-Rad Antibodies. (n.d.). Effective Detection of Autophagy. Retrieved from [Link]

- Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267-271.

- Zullo, A., et al. (2021). A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth. Molecules, 26(10), 2959.

- Mohammadi-Farani, A., et al. (2014). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Iranian Journal of Basic Medical Sciences, 17(7), 516-521.

- Towers, C. G., & Thorburn, A. (2016). How to Measure Autophagic Flux With LC3 Protein Levels. Bio-Techne.

-

ABclonal. (2020). 5 Notes For Autophagy Detection With LC3. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Autophagy Monitoring Assay: Qualitative Analysis of MAP LC3-I to II Conversion by Immunoblot. Retrieved from [Link]

-

Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Retrieved from [Link]

- Mohammadi-Farani, A., et al. (2016). Evaluation of Cytotoxicity and Apoptosis Inducing Effects of N-(5-mercapto-1,3,4-thiadiazol-2-yl)

- Isoldi, M. V., et al. (2005). Anti-Cancer Drugs: Molecular Mechanisms of Action. Mini-Reviews in Medicinal Chemistry, 5(7), 685-695.

-

ResearchGate. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Retrieved from [Link]

- Aliabadi, A., et al. (2013). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. Archiv der Pharmazie, 346(11), 812-818.

Sources

- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. bosterbio.com [bosterbio.com]

- 7. researchgate.net [researchgate.net]

- 8. arborpharmchem.com [arborpharmchem.com]

- 9. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. blog.abclonal.com [blog.abclonal.com]

- 14. clyte.tech [clyte.tech]

- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. broadpharm.com [broadpharm.com]

- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. kumc.edu [kumc.edu]

- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 21. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]

- 22. Autophagy Monitoring Assay: Qualitative Analysis of MAP LC3-I to II Conversion by Immunoblot | Springer Nature Experiments [experiments.springernature.com]

- 23. criver.com [criver.com]

- 24. technologynetworks.com [technologynetworks.com]

- 25. Target Deconvolution - Creative Biolabs [creative-biolabs.com]

- 26. researchgate.net [researchgate.net]

- 27. pubs.acs.org [pubs.acs.org]

Navigating the Synthesis and Application of N-(Amino-chlorophenyl)-2-methoxyacetamide Derivatives: A Technical Guide

An In-depth exploration of N-(4-amino-2-chlorophenyl)-2-methoxyacetamide and its Isomeric Landscape for Researchers and Drug Development Professionals.

Foreword: The precise chemical entity, "n-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride," is not readily cataloged with a unique CAS number in prominent chemical databases. This guide, therefore, focuses on its close and commercially available structural isomer, N-(4-amino-2-chlorophenyl)-2-methoxyacetamide (CAS: 926219-03-6) . The principles of synthesis, characterization, and potential applications detailed herein are fundamentally applicable to the broader class of amino-chlorophenyl methoxyacetamides, providing a robust framework for researchers investigating this chemical space.

Chemical Identity and Physicochemical Properties

The core structure of these compounds features a phenylenediamine scaffold substituted with a chlorine atom and a methoxyacetamide group. The precise positioning of these substituents dictates the molecule's steric and electronic properties, which in turn influences its reactivity, biological activity, and analytical behavior.

Focus Compound: N-(4-amino-2-chlorophenyl)-2-methoxyacetamide

This guide will primarily detail the properties and synthesis of the 4-amino, 2-chloro isomer.

-

Chemical Structure:

Figure 1: 2D structure of N-(4-amino-2-chlorophenyl)-2-methoxyacetamide.

-

Identifiers:

-

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Weight | 214.649 g/mol | [3] |

| XLogP3 | 0.8 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 3 | [3] |

| Exact Mass | 214.0509053 g/mol | [1] |

| Topological Polar Surface Area | 64.4 Ų | [3] |

| Complexity | 201 | [3] |

Synthesis and Mechanistic Considerations

The synthesis of N-phenylacetamide derivatives is a cornerstone of organic chemistry, typically achieved through the acylation of an aniline precursor. The choice of reagents and reaction conditions is critical to ensure high yield and purity, minimizing side reactions such as di-acylation or oxidation of the amino group.

Proposed Synthesis of N-(4-amino-2-chlorophenyl)-2-methoxyacetamide

The most direct synthetic route involves the reaction of 4-amino-2-chlorophenylamine with a methoxyacetylating agent. Methoxyacetyl chloride is a common choice for this transformation due to its high reactivity.

Figure 2: Proposed synthesis workflow for N-(4-amino-2-chlorophenyl)-2-methoxyacetamide.

Experimental Protocol:

-

Reaction Setup: To a solution of 4-amino-2-chlorophenylamine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a non-nucleophilic base like triethylamine (1.1 eq). The reaction vessel should be under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath (0 °C).

-

Acylation: Slowly add methoxyacetyl chloride (1.05 eq) dropwise to the stirred solution. The formation of a precipitate (triethylamine hydrochloride) is typically observed.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aniline is consumed.

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash sequentially with a mild acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-(4-amino-2-chlorophenyl)-2-methoxyacetamide.

Causality in Experimental Choices:

-

Aprotic Solvent: An aprotic solvent is chosen to prevent reaction with the highly reactive acyl chloride.

-

Base: Triethylamine acts as a scavenger for the hydrochloric acid byproduct of the acylation, driving the reaction to completion and preventing protonation of the starting aniline.

-

Low Temperature: The initial cooling to 0 °C helps to control the exothermic nature of the acylation reaction and minimize potential side reactions.

Analytical Characterization

A suite of analytical techniques is essential for the unambiguous identification and purity assessment of the synthesized compound.

-

High-Performance Liquid Chromatography (HPLC): A robust method for assessing purity and quantifying the compound. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile, often with an additive like formic acid or trifluoroacetic acid, would be a suitable starting point. Detection can be achieved using a UV detector, likely in the range of 220-280 nm.[4]

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight. Electrospray ionization (ESI) is a common technique for this class of molecules.[5][6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation, confirming the connectivity of atoms and the positions of substituents on the aromatic ring.

-

Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the N-H and C=O stretches of the amide and the C-O stretch of the ether.

Potential Applications in Research and Drug Development

Substituted N-phenylacetamide scaffolds are prevalent in medicinal chemistry due to their ability to form key hydrogen bonds with biological targets and their synthetic tractability.

-

Enzyme Inhibition: The amide linkage can mimic a peptide bond, making these compounds candidates for protease or other enzyme inhibitors. The specific substitutions on the phenyl ring can be tailored to interact with specific pockets in an enzyme's active site.

-

Receptor Binding: Derivatives of this class have been investigated for their interaction with various receptors. For instance, substituted phenylacetamides have been explored as ligands for dopamine receptors.[8]

-

Antimicrobial and Antiproliferative Agents: The N-phenylacetamide motif has been incorporated into molecules with demonstrated antimicrobial and antiproliferative activities.[9][10]

-

Chemical Probes: As functionalized small molecules, they can serve as starting points for the development of chemical probes to study biological pathways. The amino group provides a handle for further chemical modification, such as the attachment of fluorescent tags or affinity labels.

Safety and Handling

While a specific Safety Data Sheet (SDS) for N-(4-amino-2-chlorophenyl)-2-methoxyacetamide is not widely available, data from closely related compounds, such as N1-(4-Amino-2-chlorophenyl)acetamide, can provide guidance.[11]

-

Hazard Statements: Likely to be irritating to the eyes, respiratory system, and skin. May be harmful if swallowed.[11]

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water and seek medical advice.[11]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

While direct information on "n-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride" is sparse, a comprehensive technical understanding can be built upon its close isomer, N-(4-amino-2-chlorophenyl)-2-methoxyacetamide. The synthetic and analytical methodologies presented here provide a solid foundation for researchers working with this class of compounds. The versatility of the N-phenylacetamide scaffold suggests that these molecules may serve as valuable building blocks in the design of novel therapeutics and chemical tools. As with any chemical research, adherence to strict safety protocols is paramount.

References

-

Angene Chemical. N-(4-AMINO-2-CHLOROPHENYL)-2-METHOXYACETAMIDE. [Link]

-

Cole-Parmer. Material Safety Data Sheet - N1-(4-Amino-2-chlorophenyl)acetamide. [Link]

-

Scilit. Analytical Method for the Determination of Metolachlor, Acetochlor, Alachlor, Dimethenamid, and Their Corresponding Ethanesulfonic and Oxanillic Acid Degradates in Water Using SPE and LC/ESI-MS/MS. [Link]

-

National Institutes of Health. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. [Link]

-

U.S. Geological Survey. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. [Link]

-

National Institutes of Health. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. [Link]

-

Royal Society of Chemistry. New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. [Link]

-

ResearchGate. Investigating Substituted Phenylacetamide Ligands in the D4R Extended Binding Pocket. [Link]

-

GSRS. N-(4-CHLOROPHENYL)-2-(METHYLAMINO)ACETAMIDE. [Link]

-

PubChem. N-(4-((4-Amino-3-chlorophenyl)methyl)-2-chlorophenyl)acetamide. [Link]

-

ResearchGate. ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. You are being redirected... [hit2lead.com]

- 3. angenechemical.com [angenechemical.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS. | Sigma-Aldrich [sigmaaldrich.com]

- 6. scilit.com [scilit.com]

- 7. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry [pubs.usgs.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New N -phenylacetamide-incorporated 1,2,3-triazoles: [Et 3 NH][OAc]-mediated efficient synthesis and biological evaluation - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03425K [pubs.rsc.org]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

"n-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride" literature review

An In-depth Technical Guide to N-(2-Amino-4-chlorophenyl)-2-methoxyacetamide Hydrochloride and its Analogs for Researchers and Drug Development Professionals

Introduction

N-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride is a substituted acetamide derivative with potential applications in medicinal chemistry and drug discovery. While specific literature on this exact hydrochloride salt is limited, the core scaffold of N-phenylacetamide is a common motif in a variety of biologically active compounds. This guide provides a comprehensive overview of the synthesis, characterization, and potential biological activities of this compound, drawing insights from closely related analogs and established chemical principles. For researchers, this document serves as a foundational resource for initiating studies on this and similar molecules.

The core structure consists of a 2-amino-4-chloroaniline moiety acylated with a 2-methoxyacetyl group. The presence of the chloro and amino groups on the phenyl ring, along with the methoxyacetamide side chain, offers multiple points for structural modification and potential interaction with biological targets. This guide will delve into the synthetic pathways, analytical methodologies, and plausible biological relevance of this chemical entity.

Chemical Structure and Properties

The chemical structure of the parent compound, N-(2-amino-4-chlorophenyl)-2-methoxyacetamide, is presented below. The hydrochloride salt is formed by the protonation of the primary amino group.

Figure 1: Chemical structure of the parent compound.

Calculated physicochemical properties for the parent compound are summarized in the table below. These properties are crucial for predicting its behavior in biological systems and for developing analytical methods.

| Property | Value | Source |

| Molecular Formula | C9H11ClN2O2 | [1][2] |

| Molecular Weight | 214.65 g/mol | [1][2] |

| LogP | -0.19 | [3] |

| Rotatable Bonds | 3 | [3] |

Synthesis and Methodologies

The synthesis of N-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride would typically involve the acylation of 2-amino-4-chloroaniline with a suitable 2-methoxyacetylating agent, followed by salt formation. A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

Figure 2: Proposed synthetic scheme.

Detailed Experimental Protocol (Hypothetical)

-

Acylation: To a solution of 2-amino-4-chloroaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere, a base such as triethylamine or pyridine (1.1 eq) is added. The mixture is cooled to 0 °C. Methoxyacetyl chloride (1.05 eq) is then added dropwise. The reaction is allowed to warm to room temperature and stirred until completion, as monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is washed sequentially with dilute aqueous acid (e.g., 1M HCl) to remove excess base, followed by saturated aqueous sodium bicarbonate to remove any unreacted acid chloride, and finally with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Salt Formation: The purified N-(2-Amino-4-chlorophenyl)-2-methoxyacetamide is dissolved in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. A solution of hydrochloric acid in the same or a miscible solvent is added dropwise with stirring. The resulting precipitate of the hydrochloride salt is collected by filtration, washed with cold solvent, and dried under vacuum.

A similar synthetic approach is employed for related N-arylacetamides, where an aniline derivative is reacted with an acyl chloride.[4] For instance, the synthesis of 2-chloro-N-(4-hydroxyphenyl)acetamide involves reacting 4-aminophenol with chloroacetyl chloride.[4]

Characterization and Analytical Methods

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation. The 1H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetamide group, the methoxy protons, and the amine and amide protons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the compound by providing a highly accurate mass measurement.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretches of the amine and amide, the C=O stretch of the amide, and C-O stretches.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final compound. A reverse-phase column with a mobile phase consisting of a mixture of water (often with a buffer like sulfuric acid) and an organic solvent like acetonitrile is a common setup.[5]

Potential Biological Activities and Therapeutic Applications

While no specific biological activities have been reported for N-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride, the structural motifs present in the molecule are found in compounds with a range of biological effects.

-

Anticonvulsant Activity: Several N-arylacetamide derivatives have been investigated for their anticonvulsant properties.[6] The mechanism of action for some of these compounds is thought to involve the inhibition of voltage-dependent sodium channels or acting as NMDA receptor antagonists.[6]

-

Histone Deacetylase (HDAC) Inhibition: Benzamide derivatives, particularly those with an amino group on the phenyl ring, are a well-known class of HDAC inhibitors.[7][8] HDAC inhibitors are being explored as potential anticancer agents.

-

General CNS Activity: The N-phenylacetamide scaffold is present in numerous centrally active compounds.

Proposed Initial Biological Screening Workflow

Figure 3: Proposed workflow for biological evaluation.

Conclusion

"N-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride" represents a chemical entity with potential for further investigation in drug discovery. Although direct experimental data for this specific molecule is not widely available, this guide provides a comprehensive framework for its synthesis, characterization, and potential biological evaluation based on established chemical principles and data from structurally related compounds. The synthetic route is straightforward, and the analytical methods for its characterization are well-established. Future research should focus on the synthesis and purification of this compound, followed by a systematic screening for biological activities, particularly in the areas of oncology and neuroscience where its structural analogs have shown promise.

References

- Supplementary Information - The Royal Society of Chemistry.

- 2-Amino-N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide Hydrochloride - PubChem.

- 2-chloro-2-(4-chlorophenyl)-N-methoxyacetamide - Chemical Synthesis Database.

- N-(2-amino-4,6-dichlorophenyl)-2-methoxyacetamide | C9H10Cl2N2O2 | CID - PubChem.

- 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC - NIH.

- N-(2-amino-6-chlorophenyl)-2-methoxyacetamide - PubChem.

- N-(3-Amino-4-chlorophenyl)-2-methoxyacetamide | C9H11ClN2O2 | CID 16774514.

- Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives - Journal of Young Pharmacists.

- N-(4-CHLOROPHENYL)-2-(METHYLAMINO)ACETAMIDE HYDROCHLORIDE - gsrs.

- Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride.

- Chemical Properties of Acetamide, N-(4-chlorophenyl)- (CAS 539-03-7) - Cheméo.

- HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.

- Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate - PubMed.

- BB-4027566 - Hit2Lead.

- N-(4-amino-2-chlorophenyl)-2-methoxyacetamide, 95.0%+ - 幺米Lab.

- N-(4-((4-Amino-3-chlorophenyl)methyl)-2-chlorophenyl)acetamide | C15H14Cl2N2O | CID - PubChem.

- N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide - MDPI.

- N-(4-CHLOROPHENYL)-2-(METHYLAMINO)ACETAMIDE - gsrs.

Sources

- 1. N-(2-amino-6-chlorophenyl)-2-methoxyacetamide | C9H11ClN2O2 | CID 62086225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(3-Amino-4-chlorophenyl)-2-methoxyacetamide | C9H11ClN2O2 | CID 16774514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. You are being redirected... [hit2lead.com]

- 4. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 6. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 7. Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

A Strategic Guide to the Biological Activity Screening of N-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride

This document provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on designing and executing a biological activity screening cascade for the novel chemical entity, N-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride. This guide moves beyond a simple listing of protocols to instill a strategic, causality-driven approach to drug discovery, ensuring that each experimental choice is logical, justified, and contributes to a robust data package for decision-making.

Introduction: Deconstructing the Molecule to Predict its Potential

The subject of our investigation, N-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride, is a novel compound with no established biological profile. A rational screening strategy begins with a structural analysis to form preliminary hypotheses. The molecule comprises two key moieties:

-

A 2-Amino-4-chlorophenyl group: Substituted anilines are privileged structures in medicinal chemistry, found in a vast array of bioactive compounds, including kinase inhibitors and anti-inflammatory agents.[1] The electronic properties conferred by the amino and chloro substituents are critical determinants of potential target interactions.

-

A 2-methoxyacetamide tail: This flexible, polar group can participate in hydrogen bonding, potentially enhancing solubility and interaction with target proteins.

Given these structural features, derivatives of similar scaffolds have demonstrated a wide spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2][3] Therefore, a broad-based, multi-phase screening approach is mandated to efficiently uncover its therapeutic potential without premature bias. This guide outlines such a phased cascade, beginning with broad profiling and progressively narrowing the focus toward specific mechanisms of action.

Phase I: Foundational Profiling - Establishing a Baseline of Activity and Toxicity

The primary objective of Phase I is to cast a wide net, identifying any significant biological response while establishing a safe concentration window for subsequent, more sensitive assays. This phase is critical for making go/no-go decisions and directing the entire downstream screening strategy.

Workflow for Phase I Screening

Caption: High-level workflow for Phase I foundational screening.

Foundational Prerequisite: Compound Quality Control

Before biological evaluation, the integrity of the test compound must be rigorously confirmed. This non-negotiable step ensures that any observed activity is attributable to the compound itself and not an impurity.

-

Identity and Purity: Verified by ¹H-NMR, LC-MS, and HPLC (purity >95% required).

-

Solubility: Determined in DMSO and relevant aqueous assay buffers. The hydrochloride salt form is expected to aid aqueous solubility.

-

Stability: Assessed in stock solution (DMSO at -20°C) and under typical assay conditions.

Core Assay: Broad-Spectrum Cytotoxicity Profiling

Cytotoxicity is not merely a measure of toxicity but a fundamental indicator of biological activity. It establishes the therapeutic index and dictates the concentration ranges for all future experiments.[4][5] A compound that is cytotoxic to cancer cells may be a promising oncology candidate, while broad cytotoxicity against all cell types could indicate a nonspecific mechanism and halt further development.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Plating: Seed a panel of human cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer, MCF7 - breast cancer, and a non-cancerous line like HEK293) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours.

-

Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the test compound in culture medium, starting from a maximum concentration of 100 µM. The final DMSO concentration must be kept constant and low (<0.5%). Include vehicle-only (negative) and a known cytotoxic agent (e.g., Doxorubicin) as positive controls.

-

Incubation: Replace the old medium with the compound-containing medium and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the dose-response curve and calculate the IC50 (half-maximal inhibitory concentration) value using non-linear regression.

Core Assay: Antimicrobial Activity Screen

Given that structurally related N-arylacetamides and thiazole derivatives have shown antimicrobial properties, a primary screen against a panel of pathogenic microbes is a logical and cost-effective step.[3][6]

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Organism Panel: Use representative strains of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans).

-

Compound Preparation: Perform a 2-fold serial dilution of the test compound in appropriate broth media (e.g., Mueller-Hinton for bacteria, RPMI for fungi) in a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microbial suspension to each well.

-

Controls: Include wells with no compound (growth control), no inoculum (sterility control), and a known antibiotic/antifungal (positive control).

-

Incubation: Incubate plates at the optimal temperature for each organism (e.g., 37°C for 24h for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Phase II: Hypothesis-Driven Secondary Assays

Data from Phase I will guide the strategy for Phase II. This phase moves from broad profiling to testing specific, hypothesis-driven biological questions. The goal is to validate the primary "hit" and begin to elucidate a potential mechanism of action.

Decision Logic from Phase I to Phase II

Caption: Decision tree guiding the transition from Phase I to Phase II assays.

Scenario A: Hit from Cytotoxicity Screen (Potential Anti-Cancer Agent)

If the compound shows selective cytotoxicity towards cancer cell lines, the next logical step is to investigate common cancer-related pathways. Kinase signaling pathways are frequently dysregulated in cancer, making them a prime target class.[7][8]

Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

-

Target Selection: Screen against a diverse panel of kinases relevant to the cancer types that showed sensitivity (e.g., EGFR, BRAF, SRC family kinases).

-

Assay Principle: This assay quantifies the amount of ADP produced during the kinase reaction. Inhibition of the kinase results in less ADP and a higher luminescent signal.[7]

-

Procedure: a. In a 384-well plate, add kinase, substrate/peptide, and ATP. b. Add the test compound across a range of concentrations. Include a known inhibitor as a positive control and a no-inhibitor control. c. Incubate at room temperature to allow the kinase reaction to proceed. d. Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. e. Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction. f. Measure luminescence. Calculate percent inhibition and determine the IC50 value.

Scenario B: Hit from Phenotypic Screen (Potential Pathway Modulator)

If the compound is non-toxic but induces a specific phenotype (e.g., changes in cell morphology, neurite outgrowth), it may be modulating a key signaling pathway. G-Protein Coupled Receptors (GPCRs) are the largest family of cell surface receptors and are involved in virtually every physiological process, making them a high-priority target class.[9][10]

Protocol: GPCR Activation Assay (cAMP Measurement)

-

Target System: Use a cell line engineered to express a specific GPCR of interest (e.g., adrenergic, dopaminergic) and a cAMP-responsive reporter system (e.g., CRE-luciferase).

-

Assay Principle: Many GPCRs signal through the modulation of cyclic AMP (cAMP). This assay measures changes in intracellular cAMP levels upon compound treatment.

-

Procedure: a. Plate the engineered cells in a 96-well plate. b. Treat cells with the test compound in the presence or absence of a known agonist for the receptor to test for both agonist and antagonist activity. c. Incubate for a specified period. d. Lyse the cells and measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) or a luciferase reporter assay. e. Analyze the data to determine if the compound acts as an agonist, antagonist, or allosteric modulator.

Scenario C: Hypothesis of Anti-inflammatory Activity

If preliminary data (e.g., phenotypic screen on macrophages) suggests an anti-inflammatory effect, specific assays can be employed. A key event in inflammation is the production of nitric oxide (NO) by activated macrophages.

Protocol: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

-

Cell Model: Use a murine macrophage cell line such as RAW 264.7.

-

Procedure: a. Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. b. Pre-treat the cells with various concentrations of the test compound for 1 hour. Use a known inhibitor like L-NAME as a positive control. c. Stimulate inflammation by adding Lipopolysaccharide (LPS) (1 µg/mL) to all wells except the negative control. d. Incubate for 24 hours. e. Measure the accumulation of nitrite (a stable product of NO) in the supernatant using the Griess Reagent system. f. Measure absorbance at 540 nm. Calculate the percentage of NO inhibition compared to the LPS-only control. A parallel cytotoxicity assay on RAW 264.7 cells is mandatory to ensure that NO reduction is not due to cell death.[11]

Phase III: Early ADME-Tox and Mechanism Deconvolution

Once a validated, dose-dependent biological activity is confirmed in Phase II, it is crucial to assess the compound's drug-like properties. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) can prevent costly failures in later stages of development.[12][13][14]

Summary of Key Early ADME-Tox Assays

| Parameter | Assay | Rationale & Scientific Principle |

| Metabolic Stability | Liver Microsome Stability Assay | Measures the rate of compound metabolism by key drug-metabolizing enzymes (Cytochrome P450s). The compound is incubated with liver microsomes and the decrease in parent compound concentration over time is measured by LC-MS.[12] |

| CYP450 Inhibition | Fluorometric CYP Inhibition Assay | Assesses the potential for drug-drug interactions. The compound's ability to inhibit major CYP isoforms (e.g., 3A4, 2D6, 2C9) is measured by its effect on the metabolism of a fluorescent probe substrate. |

| Plasma Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) | Predicts passive absorption across the gut wall. Measures the diffusion of the compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment. |

| Plasma Protein Binding | Rapid Equilibrium Dialysis (RED) | Determines the fraction of the compound bound to plasma proteins. The unbound fraction is generally considered to be the pharmacologically active portion. The compound is dialyzed against plasma, and concentrations in both chambers are measured. |

Data Integration and Path Forward

The culmination of this screening cascade is a comprehensive data package. The decision to advance the compound will be based on an integrated analysis of its potency, selectivity, mechanism of action, and early drug-like properties. A compound with moderate potency but a novel mechanism and excellent ADME properties may be more valuable than a highly potent but non-specific or metabolically unstable compound.

This structured, hypothesis-driven approach ensures that research efforts are focused, resources are used efficiently, and decisions are based on a solid foundation of self-validating scientific evidence. It provides a robust framework for unlocking the full therapeutic potential of N-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride.

References

-

Guna, J. V., Bhadani, V. N., Purohit, H. D., & Purohit, D. M. (n.d.). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. Available at: [Link]

-

Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available at: [Link]

-

MDPI. (n.d.). N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. Available at: [Link]

-

He, Q., et al. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH. Available at: [Link]

-

Demain, A. L., & Sanchez, S. (2017). Screening and identification of novel biologically active natural compounds. PMC. Available at: [Link]

-

Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. Available at: [Link]

-

Journal of Applied Pharmaceutical Science. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Available at: [Link]

-

Al-Suwaidan, I. A., et al. (2021). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. PMC. Available at: [Link]

-

Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Available at: [Link]

-

Wu, Y.-W., et al. (2020). Synthesis and Antibacterial Activities of 2-amino-N-(p-Chlorophenyl) acetamide derivatives. IRE Journals. Available at: [Link]

-

Zhou, J., & Tang, W. (2020). Recent progress in assays for GPCR drug discovery. Available at: [Link]

-

Li, A. P. (2001). Screening for human ADME/Tox drug properties in drug discovery. PubMed. Available at: [Link]

-

Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. PMC - NIH. Available at: [Link]

-

Sapoetra, Y., et al. (2021). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. PMC - NIH. Available at: [Link]

-

Loizzo, M. R., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC. Available at: [Link]

-

BMG LABTECH. (2020). Kinase assays. Available at: [Link]

-

ResearchGate. (2024). (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Available at: [Link]

-

MDPI. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Available at: [Link]

-

Reaction Biology. (n.d.). GPCR Assay Services. Available at: [Link]

-

Kubba, A. A. R. M., & Rahim, N. A. H. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. Available at: [Link]

-

Leelaprakash, G., & Dass, S. M. (2011). INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. International Journal of Drug Development & Research. Available at: [Link]

-

BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]brooklabs.com/how-does-a-biochemical-kinase-assay-work/)

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 细胞毒性检测实验分析-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 5. mdpi.com [mdpi.com]

- 6. irejournals.com [irejournals.com]

- 7. bmglabtech.com [bmglabtech.com]

- 8. bellbrooklabs.com [bellbrooklabs.com]

- 9. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reactionbiology.com [reactionbiology.com]

- 11. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Drug Discovery: ADME/Toxicity [worldwide.promega.com]

- 13. Screening for human ADME/Tox drug properties in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]

An In-depth Technical Guide to Identifying Potential Therapeutic Targets of n-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride

Abstract

This technical guide provides a comprehensive framework for the identification and validation of potential therapeutic targets for the novel compound, n-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride. Directed at researchers, scientists, and drug development professionals, this document eschews a rigid template in favor of a logically structured, multi-pronged strategic workflow. We will begin with a structural analysis of the compound to form an initial, testable hypothesis. Subsequently, a series of unbiased, high-throughput screening methodologies will be detailed to ensure a comprehensive search for molecular targets. Each experimental protocol is presented with the underlying scientific rationale, ensuring that this guide serves not just as a set of instructions, but as a tool for informed experimental design. The methodologies described herein are designed to be self-validating, incorporating orthogonal approaches to confirm initial findings. All claims and protocols are supported by authoritative, cited references to ensure scientific integrity.

Introduction and Initial Hypothesis Generation

The compound, n-(2-Amino-4-chlorophenyl)-2-methoxyacetamide hydrochloride, is a small molecule with potential therapeutic applications. A critical step in the preclinical development of any new chemical entity is the identification of its molecular target(s), a process often referred to as target deconvolution.[1][2] Understanding the mechanism of action is paramount for optimizing lead compounds, predicting potential on- and off-target effects, and establishing a strong intellectual property position.[3]

Structural Analysis and a Hypothesis-Driven Starting Point